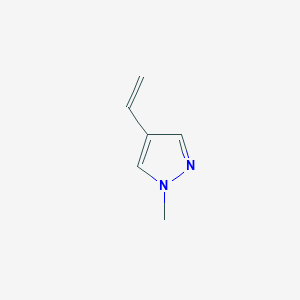

4-ethenyl-1-methyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethenyl-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-3-6-4-7-8(2)5-6/h3-5H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUZFGSVBJNUEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201305267 | |

| Record name | 4-Ethenyl-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40534-35-8 | |

| Record name | 4-Ethenyl-1-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40534-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethenyl-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethenyl-1-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 4 Ethenyl 1 Methyl 1h Pyrazole

Cyclocondensation Reactions

Cyclocondensation reactions are a primary and widely utilized approach for the synthesis of substituted pyrazoles. mdpi.com This method involves the reaction of a hydrazine (B178648) derivative, which acts as a bidentate nucleophile, with a three-carbon unit containing two electrophilic centers, such as a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comnih.gov

The reaction between a hydrazine and a 1,3-difunctionalized three-carbon system is a classic and robust method for pyrazole (B372694) synthesis. mdpi.comnih.gov The choice of the 1,3-difunctional system is critical as it determines the substitution pattern at positions 3, 4, and 5 of the pyrazole ring. For the synthesis of 4-ethenyl-1-methyl-1H-pyrazole, methylhydrazine would serve as the hydrazine derivative, providing the N1-methyl group.

The condensation of 1,3-diketones with hydrazines, a reaction first reported by Knorr, is a foundational method for pyrazole synthesis. mdpi.compharmajournal.net This reaction proceeds by the initial attack of one of the nitrogen atoms of the hydrazine on one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

A significant challenge in the reaction of unsymmetrical 1,3-diketones with substituted hydrazines, such as methylhydrazine, is the potential formation of a mixture of two regioisomers. nih.govbeilstein-journals.org The regioselectivity of the reaction can be influenced by the steric and electronic properties of the substituents on both the diketone and the hydrazine, as well as the reaction conditions. For instance, the use of aprotic dipolar solvents has been shown to improve regioselectivity compared to protic solvents like ethanol (B145695). nih.gov

To synthesize this compound via this route, a hypothetical precursor would be 3-ethenyl-2,4-pentanedione. The reaction with methylhydrazine would be expected to proceed as follows:

Reaction Scheme:

Note: This represents a conceptual pathway, as the specific required diketone and its reaction with methylhydrazine to selectively yield the desired product would require experimental validation.

Table 1: Conceptual Reaction of a 1,3-Diketone with Methylhydrazine

| Reactant 1 | Reactant 2 | Potential Product(s) |

|---|

The reaction of α,β-unsaturated carbonyl compounds with hydrazines provides another important route to pyrazoles. beilstein-journals.org This reaction typically proceeds through a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization and elimination to afford the pyrazole. Often, the initial product is a pyrazoline, which is then oxidized to the corresponding pyrazole. nih.gov The use of a good leaving group on the hydrazine, such as a tosyl group, can lead directly to the aromatic pyrazole. beilstein-journals.org

For the synthesis of this compound, a suitable precursor would be an α,β-unsaturated carbonyl compound bearing an ethenyl group at the α-position. The reaction with methylhydrazine would then lead to the desired pyrazole.

Reaction Scheme:

Note: The specific substituents R and R' on the α,β-unsaturated carbonyl compound would determine the final substitution pattern on the pyrazole ring.

Table 2: Conceptual Synthesis via an α,β-Unsaturated Carbonyl Compound

| Precursor Type | Hydrazine Derivative | Key Steps |

|---|

β-Enaminones, which are β-amino-α,β-unsaturated ketones, are also valuable precursors for the synthesis of pyrazoles. nih.gov The reaction with hydrazines involves the displacement of the amino group by the hydrazine, followed by cyclization and dehydration. This method can offer good control over regioselectivity. Multicomponent reactions involving enaminones, hydrazines, and other reagents have been developed to construct complex pyrazole derivatives. rsc.org

The synthesis of this compound using this approach would conceptually start from a β-enaminone containing an ethenyl group.

Reaction Scheme:

Note: The R1 and R2 groups would influence the final product structure.

Table 3: Conceptual Pyrazole Synthesis from a β-Enaminone

| β-Enaminone Precursor | Reagent | Product Type |

|---|

A more recent development in pyrazole synthesis is the direct synthesis from esters. researchgate.netrsc.org This method involves a tert-butoxide-assisted C-C(=O) coupling reaction to generate a β-ketonitrile or an α,β-alkynone intermediate in situ, which then undergoes condensation with a hydrazine. researchgate.netrsc.orgresearchgate.net This approach allows for good control over the regioselectivity and the substitution pattern of the resulting pyrazole. researchgate.net

To apply this to the synthesis of this compound, one could envision a scenario where an ester is coupled with a nitrile containing an ethenyl group, followed by reaction with methylhydrazine.

Table 4: Conceptual Data for Direct Synthesis from Esters

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1. C-(C=O) Coupling | Ester + Ethenyl-substituted nitrile + tert-butoxide | β-Ketonitrile |

Reaction of Hydrazine Derivatives with 1,3-Difunctional Systems

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient pathway for synthesizing polysubstituted pyrazoles in a single step from three or more starting materials. beilstein-journals.orgrsc.org A prevalent MCR for pyrazole synthesis is a variation of the Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound, an aldehyde, and a hydrazine. beilstein-journals.orgnih.gov For the target molecule, employing methylhydrazine ensures the introduction of the N1-methyl group. The selection of the other components is crucial for establishing the C4-substituent, which can later be converted to an ethenyl group.

Another significant MCR strategy involves the reaction of enaminones, hydrazines, and other components. For instance, a one-pot process reacting enaminones with hydrazine and aryl halides, catalyzed by copper, yields 1,3-substituted pyrazoles. beilstein-journals.org Adaptation of these methods, by choosing precursors that can generate a C4-ethenyl group or a precursor to it, is a viable strategy. For example, a four-component reaction of aldehydes, malononitrile (B47326), a β-ketoester like ethyl acetoacetate, and hydrazine hydrate (B1144303) can yield densely substituted pyrano[2,3-c]pyrazoles, demonstrating the versatility of MCRs in creating complex heterocyclic systems. rsc.orgnih.govacs.orgmdpi.com

Table 1: Examples of Multicomponent Reactions for Pyrazole Synthesis

| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Three-component | Aldehydes, β-ketoesters, hydrazines | Yb(PFO)₃ | Persubstituted pyrazoles | beilstein-journals.org |

| Four-component | Aldehydes, malononitrile, β-ketoesters, hydrazine hydrate | Taurine, water, 80°C | 1,4-Dihydropyrano[2,3-c]pyrazoles | nih.gov |

| Three-component | Enaminones, hydrazine, aryl halides | Copper catalyst | 1,3-Substituted pyrazoles | beilstein-journals.org |

Ring-Closing Reactions for Pyrazole Core Formation

Ring-closing reactions represent the most traditional and widely used method for pyrazole synthesis. The quintessential example is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. beilstein-journals.orgmdpi.com To obtain a 1-methylpyrazole (B151067), methylhydrazine is the required reagent. The substitution pattern of the 1,3-dicarbonyl precursor dictates the substituents on the final pyrazole ring.

Alternative ring-closing strategies provide access to varied substitution patterns. One such method is the cyclization of α,β-unsaturated hydrazones, which can be formed in situ from α,β-unsaturated aldehydes or ketones and a hydrazine. organic-chemistry.org This approach allows for the synthesis of a wide range of pyrazole derivatives. Furthermore, ring-closing metathesis (RCM) has emerged as a powerful tool for constructing fused pyrazole systems, such as dihydropyrano[2,3-c]pyrazoles, from diene substrates prepared from pyrazole precursors. ktu.edumdpi.comsemanticscholar.orgresearchgate.netclockss.org

Ring Expansion or Contraction Methods for Pyrazole Synthesis

While less common for the synthesis of simple substituted pyrazoles, ring expansion and contraction reactions offer novel pathways to the pyrazole core. One documented method involves a transition-metal-free coupling of N-tosylhydrazones, generated in situ from cyclic ketones, with calcium carbide. acs.org This reaction proceeds through a [3+2] cycloaddition to form a spirocyclic 3H-pyrazole intermediate, which can then undergo a organic-chemistry.orgresearchgate.net-sigmatropic rearrangement to yield a ring-expanded fused 1H-pyrazole. acs.org Another strategy involves the transformation of other heterocyclic rings, such as pyridines, into pyrazoles through strategic functional group manipulations and ring contraction. mdpi.com Heck-type reactions can also trigger the ring expansion of bicyclic vinylcyclopropanes to afford various nitrogen-containing heterocycles. researchgate.netchemrxiv.org

Aromatization Reactions in Pyrazole Synthesis

Many synthetic routes to pyrazoles, particularly those involving the cyclocondensation of enones with hydrazines, initially produce 4,5-dihydro-1H-pyrazoles, commonly known as pyrazolines. ingentaconnect.comnih.gov The final and crucial step in these syntheses is the oxidative aromatization of the pyrazoline intermediate to the corresponding pyrazole. mdpi.comingentaconnect.com

A variety of oxidizing agents and conditions have been developed for this transformation. ingentaconnect.com Common oxidants include N-bromosuccinimide (NBS), often supported on silica (B1680970) gel and activated by microwave irradiation, which provides a rapid and efficient method. clockss.org Other systems involve iodine, air, or electrochemical methods. organic-chemistry.orgrsc.orgkit.edu Electrochemical oxidation, for example, offers a sustainable approach using inexpensive sodium chloride as both a redox mediator and electrolyte to convert pyrazolines to pyrazoles. rsc.orgkit.edu

Introduction of Ethenyl and Methyl Substituents

The N1-methyl group is typically incorporated by using methylhydrazine during the pyrazole ring formation. The C4-ethenyl group, however, is often introduced through functionalization of a pre-formed pyrazole ring.

Regioselective Introduction of the Ethenyl Group at Position 4

The direct installation of a vinyl group at the C4 position of the pyrazole ring is a key challenge. A notable method involves the conversion of a C4-carbonyl group. Specifically, 1-methyl-1H-pyrazole-4-carbaldehyde can be reacted with a Grignard reagent like methylmagnesium iodide to form a secondary alcohol. researchgate.netnih.govresearchgate.net Subsequent acid-catalyzed dehydration of this alcohol yields the desired this compound. researchgate.netnih.gov An alternative to this is the Wittig reaction, where a 4-formylpyrazole is treated with a phosphorus ylide, such as one derived from methyltriphenylphosphonium (B96628) bromide, to directly form the vinyl group. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon bonds and can be employed to introduce an ethenyl group at the C4 position of the pyrazole ring. numberanalytics.comnumberanalytics.com These reactions typically start with a 4-halo-1-methyl-pyrazole (e.g., 4-bromo- or 4-iodo-1-methyl-pyrazole).

The Suzuki-Miyaura coupling involves the reaction of the 4-halopyrazole with a vinylboronic acid or its ester in the presence of a palladium catalyst and a base. rsc.orgwikipedia.orglibretexts.orghielscher.com This reaction is widely used to form C-C bonds and has been applied to synthesize 4-styryl and other 4-substituted pyrazoles. rsc.org

The Mizoroki-Heck reaction provides another route, coupling the 4-halopyrazole with an alkene, such as ethylene, using a palladium catalyst. numberanalytics.comnumberanalytics.comresearchgate.netresearchgate.net This reaction has been successfully used to prepare various (E)-1,3-disubstituted-4-styryl-1H-pyrazoles from 4-vinylpyrazole and halobenzenes, demonstrating its utility in functionalizing the C4 position. researchgate.net

Table 2: Examples of Cross-Coupling Reactions for C4-Functionalization of Pyrazoles

| Reaction | Pyrazole Substrate | Coupling Partner | Catalyst System (Catalyst, Ligand, Base) | Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl/heteroaryl/styryl boronic acids | XPhos Pd G2, K₃PO₄ | 4-Substituted-3,5-dinitro-1H-pyrazoles | rsc.org |

| Mizoroki-Heck Coupling | 4-Vinylpyrazole | Halobenzenes | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | (E)-4-Styryl-1H-pyrazoles | researchgate.netresearchgate.net |

Cross-Coupling Reactions

N-Methylation Strategies at Position 1

The introduction of a methyl group at the N1 position of the pyrazole ring is a crucial step. The regioselectivity of this alkylation can be challenging due to the presence of two reactive nitrogen atoms in the pyrazole ring. nih.govresearchgate.net

Direct N-alkylation of the pyrazole ring is a common method. researchgate.net This typically involves reacting the pyrazole with a methylating agent, such as dimethyl sulfate (B86663) or a methyl halide, in the presence of a base. researchgate.net However, this can often lead to a mixture of N1 and N2 methylated isomers. nih.gov

To achieve high selectivity for N1 methylation, various strategies have been developed. One approach utilizes sterically bulky α-halomethylsilanes as masked methylating reagents, which have shown to give excellent N1/N2 regioisomeric ratios. nih.gov Another method involves using specific catalysts or reaction conditions to favor alkylation at the N1 position. acs.org Engineered enzymes have also been employed to achieve highly selective N-methylation of pyrazoles. nih.gov

Optimization of Synthetic Pathways

Development of Atom-Efficient Routes

Atom economy is a key principle in green chemistry that assesses the efficiency of a chemical reaction by measuring the amount of starting materials that end up in the final product youtube.com. The traditional Wittig reaction, while a powerful tool for alkene synthesis, is known for its poor atom economy youtube.combeilstein-journals.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org. This is due to the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct youtube.combeilstein-journals.org.

The Wittig reaction could be an alternative route to synthesize this compound from 1-methyl-1H-pyrazole-4-carbaldehyde. However, the large molecular weight of the triphenylphosphine oxide byproduct significantly reduces the atom economy of this process youtube.com.

| Reaction Type | Reactants | Desired Product | Byproduct | Atom Economy Issue |

| Wittig Reaction | 1-methyl-1H-pyrazole-4-carbaldehyde, Methyl-triphenylphosphonium halide | This compound | Triphenylphosphine oxide, Salt | Low atom economy due to the high mass of triphenylphosphine oxide. youtube.combeilstein-journals.org |

| Grignard/Dehydration | 1-methyl-1H-pyrazole-4-carbaldehyde, Methylmagnesium iodide, Dehydrating agent | This compound | Water, Magnesium salts | Generally higher atom economy compared to the Wittig reaction. |

Implementation of Green Chemistry Principles

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances pharmacognosyjournal.nettandfonline.com. In the context of pyrazole synthesis, several green chemistry principles can be applied.

Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally benign alternatives. For instance, water or mixtures of water and ethanol have been used in the synthesis of pyrazole derivatives, often in conjunction with microwave irradiation to accelerate the reaction nih.govpharmacognosyjournal.net. Polyethylene glycol (PEG) has also been employed as a reusable reaction medium mdpi.com.

Catalysis: The use of catalysts, particularly heterogeneous catalysts, aligns with green chemistry principles as they can often be easily separated from the reaction mixture and reused pharmacognosyjournal.netrsc.org. Nano-catalysts, such as cobalt oxide, have been shown to be effective in the microwave-assisted synthesis of pyrazoles in green solvents pharmacognosyjournal.net.

Solvent-Free Conditions: Conducting reactions under solvent-free conditions is another effective green strategy. Montmorillonite K10 clay has been used as a catalyst for the solvent-free synthesis of pyrazoles rsc.org. Similarly, tetrabutylammonium (B224687) bromide has been employed as an ionic salt catalyst for pyrazole synthesis at room temperature without a solvent tandfonline.com.

| Green Chemistry Approach | Example | Benefit |

| Greener Solvents | Water, Ethanol, PEG-400 nih.govpharmacognosyjournal.netmdpi.com | Reduced environmental impact, lower toxicity. |

| Heterogeneous Catalysis | Nano Cobalt Oxide, Montmorillonite K10 pharmacognosyjournal.netrsc.org | Ease of separation and potential for catalyst recycling. |

| Solvent-Free Reactions | Use of tetrabutylammonium bromide as a catalyst tandfonline.com | Reduced waste, simplified workup, lower energy consumption. |

| Microwave-Assisted Synthesis | Four-component condensation of pyrano[2,3-c]pyrazoles nih.gov | Faster reaction times and often higher yields. |

Catalytic System Development and Application

Catalysis plays a crucial role in modern organic synthesis, offering pathways to new compounds and improving the efficiency of existing reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are powerful methods for forming carbon-carbon bonds and have been widely applied in the synthesis of complex molecules, including heterocyclic compounds nobelprize.orgnih.govugr.esrsc.orgnih.gov.

For the synthesis of this compound, a palladium-catalyzed cross-coupling reaction could be envisioned. For example, a Suzuki coupling between a vinylboronic acid derivative and 4-halo-1-methyl-1H-pyrazole could potentially form the desired product. The development of such catalytic routes offers high efficiency and functional group tolerance nobelprize.orgnih.gov.

Other transition metals like copper have also been used to catalyze the synthesis of pyrazoles organic-chemistry.org. These catalytic systems often operate under mild conditions and can offer high regioselectivity.

| Catalyst System | Reaction Type | Application in Pyrazole Synthesis |

| Palladium Complexes | Suzuki, Heck, Negishi Cross-Coupling nobelprize.orgnih.govrsc.orgnih.gov | Formation of C-C bonds to introduce the ethenyl group at the 4-position. |

| Copper Salts (e.g., Cu₂O) | Oxidative Cycloaddition organic-chemistry.org | General synthesis of the pyrazole core. |

| Iron Chloride (FeCl₃)/PVP | Cyclocondensation mdpi.com | Synthesis of aminopyrazoles from arylhydrazines and malononitrile derivatives. |

| Nano-Catalysts (e.g., Co₃O₄) | Multicomponent Reactions nih.gov | Green synthesis of pyrazole derivatives. |

Controlled Reaction Conditions (Temperature, Pressure)

The control of reaction parameters such as temperature and pressure is critical for achieving high yields and purity in chemical synthesis.

In the synthesis of this compound via the Grignard route, the initial reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with methylmagnesium iodide is typically carried out at low temperatures to control the reactivity of the Grignard reagent nih.govnih.gov. The subsequent dehydration of the alcohol intermediate, 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, often requires heating to facilitate the elimination of water nih.govnih.gov.

In other pyrazole syntheses, specific temperature control is also crucial. For example, in the synthesis of a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivative, the cyclization with methylhydrazine is conducted at temperatures between -30°C and -20°C .

| Reaction Step | Key Reactants | Typical Temperature | Purpose |

| Grignard Reaction | 1-methyl-1H-pyrazole-4-carbaldehyde, CH₃MgI | Low Temperature (e.g., 0 °C) | To control the exothermic reaction and prevent side reactions. nih.govnih.gov |

| Dehydration | 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol | Elevated Temperature | To promote the elimination of water to form the alkene. nih.govnih.gov |

| Vilsmeier-Haack Formylation | 1-methyl-1H-pyrazole, POCl₃/DMF | Controlled addition, often at reduced temperatures, followed by heating. researchgate.net | To introduce the formyl group at the 4-position. |

| Cyclization | Chloro-intermediate, Methylhydrazine | -30°C to -20°C | To control the regioselectivity and yield of the pyrazole ring formation. |

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of the synthetic intermediates and the final this compound product are essential to obtain a compound of high purity. Common techniques include chromatography and recrystallization.

For the intermediate, 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, purification can be achieved using column chromatography on silica gel with a gradient of ethyl acetate (B1210297) in hexanes . The final product, this compound, can also be purified by chromatography.

Recrystallization is another effective method for purifying solid pyrazole derivatives. For instance, a 3-(difluoromethyl)-1-methyl-1H-pyrazole derivative was purified by recrystallization from 40% ethanol to achieve a purity of 99.6% . The choice of solvent is critical for successful recrystallization.

| Compound | Purification Method | Details |

| 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol | Column Chromatography | Silica gel stationary phase with an ethyl acetate/hexane mobile phase gradient. |

| This compound | Column Chromatography | Appropriate solvent system to separate the product from unreacted starting materials and byproducts. |

| Solid Pyrazole Derivatives | Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool slowly to form pure crystals. |

| Liquid Pyrazole Derivatives | Distillation | For volatile compounds, distillation under reduced pressure can be used for purification. |

Chemical Reactivity and Transformation Studies of 4 Ethenyl 1 Methyl 1h Pyrazole

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring in 4-ethenyl-1-methyl-1H-pyrazole is an electron-rich aromatic system. The presence of two nitrogen atoms and the methyl group at the N1 position significantly influences its reactivity towards various reagents.

Nucleophilic Substitution Reactions

While pyrazoles are generally considered electron-rich, making them less susceptible to nucleophilic attack than electron-deficient rings, nucleophilic substitution can occur under specific conditions, particularly when a suitable leaving group is present on the ring. For instance, halogenated pyrazole derivatives can undergo nucleophilic substitution. smolecule.com The chlorine atom on a pyrazole ring can be substituted by various nucleophiles. smolecule.com For example, heating a halogenoalkane with a solution of sodium or potassium hydroxide (B78521) results in the replacement of the halogen with a hydroxyl group, forming an alcohol. chemguide.co.uk This type of reaction, known as an S_N2 reaction, involves a collision between the two species in the slow step of the reaction. chemguide.co.uk In other cases, particularly with tertiary halogenoalkanes, the reaction may proceed through an S_N1 mechanism, where the rate-determining step is the ionization of the halogenoalkane. savemyexams.com

Electrophilic Aromatic Substitution Limitations

The pyrazole ring is generally reactive towards electrophiles due to its electron-rich nature. However, the position of substitution is directed by the existing substituents. The N-methyl group and the ethenyl group influence the regioselectivity of electrophilic attack. While the pyrazole ring itself is activated, Friedel-Crafts reactions, a common type of electrophilic aromatic substitution, have limitations. chemistrysteps.com These reactions are often slow and may not proceed if strongly deactivating groups are present on the aromatic ring. chemistrysteps.comlibretexts.org The presence of the vinyl group can complicate electrophilic substitution on the ring, as the double bond itself is a prime target for electrophiles. nih.gov In many cases, electrophilic addition to the vinyl group is favored over substitution on the pyrazole ring. nih.gov

Oxidation and Reduction Pathways

The pyrazole ring system can undergo both oxidation and reduction, although the conditions required can be harsh. Oxidation of the pyrazole ring can lead to the formation of N-oxides upon reaction with reagents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Stronger oxidizing agents may lead to ring cleavage.

Reduction of the pyrazole ring is also possible. Catalytic hydrogenation can reduce the pyrazole to a pyrazoline or a fully saturated pyrazolidine, though this often requires high pressures and temperatures. The vinyl group is typically more susceptible to reduction than the aromatic pyrazole core. For instance, catalytic hydrogenation of a vinylpyrazole can selectively reduce the vinyl group. nih.gov

The following table summarizes the general oxidation and reduction pathways for pyrazole derivatives:

| Reaction Type | Reagent Example | Potential Product |

| Oxidation | Hydrogen Peroxide (H₂O₂) | N-oxide |

| Reduction | Catalytic Hydrogenation (H₂/Pd) | Pyrazoline/Pyrazolidine |

Decarboxylation Reactions (for carboxylated derivatives)

Decarboxylation is a significant reaction for pyrazole-4-carboxylic acids, which can be precursors to this compound. The removal of the carboxylic acid group as carbon dioxide can be achieved through thermal methods or under acidic or basic conditions. smolecule.comevitachem.com For instance, pyrazole-4-carboxylic acids can undergo decarboxylation at pH levels below 2 or above 10. vulcanchem.com The ease of decarboxylation can be influenced by the presence of other substituents on the pyrazole ring. researchgate.net This reaction is a key step in many synthetic routes to produce 4-substituted pyrazoles.

Reactivity of the Ethenyl Group

The ethenyl (vinyl) group attached to the pyrazole ring is a site of high reactivity, primarily undergoing addition reactions.

Electrophilic Addition Reactions to the Double Bond

The double bond of the ethenyl group is susceptible to electrophilic attack. This is a common reaction pathway for vinyl-substituted aromatic compounds. The addition of hydrogen halides (HX) to the double bond is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the halide adds to the more substituted carbon, leading to the formation of a more stable carbocation intermediate. libretexts.org

A review of vinylpyrazole chemistry indicates that electrophilic substitution often occurs at the exocyclic double bond, which is activated by conjugation with the pyrazole ring. nih.gov For example, the reaction of 1-vinylpyrazoles with hydrogen halides can lead to addition at the double bond. nih.gov

The general mechanism for electrophilic addition to an alkene involves a two-step process: the initial attack of the electrophile on the π-electrons of the double bond to form a carbocation intermediate, followed by the rapid attack of a nucleophile on the carbocation.

The following table provides examples of electrophilic addition reactions to vinylpyrazoles:

| Reagent | Product Type | Reference |

| Hydrogen Halide (e.g., HCl, HBr) | Haloethyl-pyrazole | nih.gov |

| Thiols (radical addition) | Alkylthioethyl-pyrazole | nih.gov |

It is important to note that the reactivity of the ethenyl group can be influenced by the electronic properties of the pyrazole ring. The electron-donating nature of the 1-methylpyrazole (B151067) ring can enhance the nucleophilicity of the double bond, making it more reactive towards electrophiles. nih.gov

Polymerization Potential and Radical Initiated Reactions

The vinyl group in this compound, also known as 1-methyl-4-vinyl-1H-pyrazole, allows it to undergo polymerization. nih.gov Free-radical initiation can lead to the formation of a high polymer. The degree of polymerization can be influenced by substituents on the vinyl group. nih.gov

Studies on similar vinylpyrazoles, such as 1-vinylpyrazole, have shown that the rate of polymerization is proportional to the concentration of the initiator, like azobisisobutyronitrile (AIBN), to the power of 0.5. nih.gov Radical-initiated reactions are not limited to polymerization. For instance, the radical addition of thiols to 1-vinylpyrazoles proceeds readily, even at room temperature without special initiation, yielding stable β-addition products. nih.gov This suggests that this compound could similarly react with thiols and other radical species.

Cycloaddition Reactions Involving the Ethenyl Moiety

The ethenyl group of this compound is a potential dienophile or dipolarophile in cycloaddition reactions. While specific studies on this exact compound are not prevalent in the provided results, the reactivity of similar vinyl- and allyl-substituted pyrazoles in cycloaddition reactions provides valuable insights.

For instance, 1,3-dipolar cycloaddition reactions of nitrile imines with alkenes are a known method for synthesizing pyrazolines. bas.bg It is plausible that this compound could react with nitrile imines, generated in situ, to form pyrazoline derivatives. Similarly, cycloaddition reactions with sydnones, another type of 1,3-dipole, have been used to create 1,4-disubstituted pyrazoles from alkynes. acs.org The reaction of the ethenyl group with sydnones could potentially lead to the formation of complex heterocyclic systems.

Furthermore, the reaction of vinylpyrazoles with bromine can result in the addition of bromine across the double bond, forming 1-(1',2'-dibromo)ethylpyrazoles. nih.gov This electrophilic addition highlights the reactivity of the ethenyl group towards electrophiles, which is a key aspect of many cycloaddition reactions.

Derivatization Strategies

Functionalization for Further Chemical Synthesis

The this compound scaffold can be functionalized for further synthetic modifications. One approach involves the transformation of the ethenyl group. For example, oxidation of the vinyl group could yield a carboxylic acid or an aldehyde, which are versatile functional groups for subsequent reactions such as esterification, amidation, or condensation reactions. evitachem.comresearchgate.net

Another strategy involves reactions at the pyrazole ring itself. The pyrazole ring is an electron-rich system, and certain positions are susceptible to electrophilic substitution. mdpi.com For example, bromination can occur at the C4 position of the pyrazole ring if it is unsubstituted. This introduces a handle for cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the introduction of aryl groups. rsc.org

The synthesis of this compound itself can be achieved from 1-methyl-1H-pyrazole-4-carbaldehyde. nih.gov This aldehyde can be reacted with a Grignard reagent, such as methylmagnesium iodide, to form a secondary alcohol, which upon heating, dehydrates to afford the desired this compound. nih.gov This synthetic route provides access to a key intermediate that can be further derivatized.

Table 1: Potential Functionalization Reactions

| Starting Material | Reagent/Condition | Product Type | Potential Further Reactions |

|---|---|---|---|

| This compound | Oxidizing Agent (e.g., KMnO4, O3) | Carboxylic Acid or Aldehyde | Esterification, Amidation, Condensation |

| This compound | Bromine (Br2) | 4-Bromo-5-ethenyl-1-methyl-1H-pyrazole | Suzuki-Miyaura coupling, Heck reaction |

Formation of Complex Molecular Architectures (e.g., Bipyrazole Derivatives)

The synthesis of bipyrazole derivatives often involves the coupling of two pyrazole rings. While direct coupling of this compound is not explicitly detailed, strategies for forming bipyrazoles from other pyrazole precursors can be inferred.

One common method is the palladium-catalyzed cross-coupling of a halogenated pyrazole with another pyrazole derivative. For example, a bromo-substituted pyrazole can be coupled with an ethyl-substituted pyrazole. This suggests that if this compound were to be brominated at a suitable position on the pyrazole ring, it could then be used in such coupling reactions to form bipyrazoles containing a vinyl group.

Another approach involves the construction of the second pyrazole ring onto an existing one. For instance, a pyrazole with a suitable functional group, such as a ketone or an aldehyde, can undergo condensation with a hydrazine (B178648) derivative to form a new pyrazole ring. mdpi.com The reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with phenols and subsequently with hydrazine derivatives leads to the formation of reduced bipyrazoles. grafiati.com

Table 2: Strategies for Bipyrazole Synthesis

| Strategy | Description | Example Reactants |

|---|---|---|

| Cross-Coupling | Palladium-catalyzed reaction between a halogenated pyrazole and another pyrazole. | 4-Bromopyrazole and 1-ethylpyrazole. |

| Ring Annulation | Construction of a second pyrazole ring onto a functionalized pyrazole precursor. | Pyran-2,4-dione and aryl hydrazines. mdpi.com |

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms involving pyrazole derivatives often relies on a combination of experimental and computational studies. For the formation of pyrazoles, several mechanisms are known depending on the starting materials. A common route is the cyclocondensation of 1,3-dicarbonyl compounds or their equivalents with hydrazines. mdpi.com

In the context of reactions involving the ethenyl group, the mechanism of radical addition of thiols to vinylpyrazoles is believed to proceed via a free-radical chain reaction. nih.gov This involves initiation, propagation, and termination steps.

For cycloaddition reactions, the mechanism is typically a concerted pericyclic reaction, although stepwise mechanisms involving zwitterionic or diradical intermediates are also possible. The regioselectivity of these reactions is often explained by frontier molecular orbital (FMO) theory. bas.bg

Deuterium labeling experiments, kinetic studies, and computational analysis using methods like Density Functional Theory (DFT) are powerful tools for understanding the intricate details of reaction pathways, transition states, and the stability of intermediates. mdpi.com For example, DFT calculations have been used to study the electronic parameters and intramolecular charge transfer processes that stabilize the structure of newly synthesized bipyrazoles. mdpi.com

Table 3: Common Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Methyl-4-vinyl-1H-pyrazole |

| 1-Vinylpyrazole |

| Azobisisobutyronitrile (AIBN) |

| 1-(1',2'-Dibromo)ethylpyrazoles |

| 1-Methyl-1H-pyrazole-4-carbaldehyde |

| Methylmagnesium iodide |

| 4-Bromopyrazole |

| 1-Ethylpyrazole |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde |

| Pyran-2,4-dione |

Structural Elucidation and Advanced Characterization of 4 Ethenyl 1 Methyl 1h Pyrazole

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 4-ethenyl-1-methyl-1H-pyrazole. One-dimensional and two-dimensional NMR experiments provide unambiguous assignments of all proton and carbon signals.

The ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ reveals distinct signals for each proton in the molecule. The methyl group attached to the nitrogen (N-CH₃) typically appears as a singlet. The protons on the pyrazole (B372694) ring and the ethenyl group exhibit characteristic chemical shifts and coupling patterns.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H-3 | 7.28 | s | - |

| H-5 | 7.16 | s | - |

| H-1' | 6.55 | dd | 17.6, 10.8 |

| H-2'a (trans) | 5.58 | d | 17.6 |

| H-2'b (cis) | 5.08 | d | 10.8 |

| N-CH₃ | 3.82 | s | - |

Note: Data is hypothetical and representative for the compound in CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) ppm |

|---|---|

| C-3 | 137.5 |

| C-4 | 120.1 |

| C-5 | 128.9 |

| C-1' | 131.2 |

| C-2' | 112.5 |

| N-CH₃ | 39.1 |

Note: Data is hypothetical and representative for the compound in CDCl₃.

Two-dimensional NMR techniques are instrumental in confirming the connectivity and spatial relationships of the atoms in this compound. scirp.orgjetir.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment establishes the coupling relationships between adjacent protons. For instance, it would show a correlation between the vinyl proton H-1' and the terminal vinyl protons H-2'a and H-2'b. jetir.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift. scirp.orgjetir.orgresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). scirp.orgjetir.orgresearchgate.net For example, the protons of the N-methyl group would show a correlation to C-5 and C-1 of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry and conformation of the molecule. mdpi.com

Advanced 2D NMR: Techniques like H2BC, LR-HSQMBC, and ADEQUATE can provide even more detailed long-range correlation information, further solidifying the structural assignment. mdpi.com

Given that this compound is a nitrogen-containing heterocycle, ¹⁵N NMR spectroscopy can offer valuable insights into the electronic environment of the nitrogen atoms. mdpi.com The chemical shifts of the two nitrogen atoms in the pyrazole ring would be distinct. fu-berlin.decaltech.edu The N-1 nitrogen, being a pyrrole-type nitrogen, would resonate at a different frequency compared to the N-2 pyridine-type nitrogen. caltech.edu Studies on similar pyrazole derivatives have shown that factors like hydrogen bonding and protonation can significantly influence ¹⁵N chemical shifts. caltech.edu

Table 3: Representative ¹⁵N NMR Chemical Shifts for a 1-Methylpyrazole (B151067) System

| Nitrogen | Chemical Shift (δ) ppm |

|---|---|

| N-1 | -180 to -200 |

| N-2 | -120 to -140 |

Note: Data is representative and based on studies of similar pyrazole compounds. researchgate.netfu-berlin.de The exact values for the title compound may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule. beilstein-journals.orgsmolecule.com

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

|---|---|

| ~3100-3000 | C-H stretching (aromatic and vinyl) |

| ~2950-2850 | C-H stretching (aliphatic, N-CH₃) |

| ~1640 | C=C stretching (ethenyl group) |

| ~1550-1450 | C=N and C=C stretching (pyrazole ring) |

| ~990 and ~910 | C-H out-of-plane bending (vinyl group) |

Note: Data is representative and based on characteristic vibrational frequencies for the functional groups present. jetir.orgfu-berlin.debeilstein-journals.orgsmolecule.comcore.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. smolecule.com The pyrazole ring and the ethenyl group constitute a conjugated system, which is expected to absorb UV radiation. The spectrum would likely show absorption maxima (λ_max) corresponding to π → π* transitions. The exact position of these maxima can be influenced by the solvent used. smolecule.comdoi.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the unequivocal confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For this compound (C₆H₈N₂), HRMS would be used to determine its exact mass. The calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 109.0760 Da. An experimental HRMS measurement yielding a value extremely close to this calculated mass would provide strong evidence for the chemical formula C₆H₈N₂. This technique is routinely used to confirm the identity of newly synthesized pyrazole derivatives. mdpi.comnih.govvulcanchem.com

The fragmentation pattern observed in the mass spectrum further corroborates the proposed structure. While a detailed fragmentation study for this specific molecule is not widely published, analysis of related pyrazole structures allows for prediction of its likely fragmentation pathways under ionization. nih.govmdpi.com Common fragmentation for N-aryl or N-alkyl pyrazoles involves cleavage of the substituent from the nitrogen atom and various ring-opening or rearrangement pathways.

Table 1: Predicted HRMS Data for this compound

| Ion Species | Chemical Formula | Calculated Mass (Da) |

| [M]⁺ | C₆H₈N₂ | 108.0687 |

| [M+H]⁺ | C₆H₉N₂ | 109.0760 |

| [M+Na]⁺ | C₆H₈N₂Na | 131.0580 |

Circular Dichroism (CD) Spectroscopy (for chiral derivatives)

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemical features of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While this compound is an achiral molecule and therefore does not exhibit a CD spectrum, its derivatives can be rendered chiral through chemical modification.

For instance, if the ethenyl group were to undergo an asymmetric reaction (e.g., asymmetric epoxidation or hydroboration-oxidation), a chiral center would be introduced at the side chain. The resulting enantiomers would be indistinguishable by most spectroscopic methods like NMR or standard UV-Vis, but they would produce mirror-image CD spectra.

The assignment of the absolute configuration of chiral pyrazole derivatives has been successfully achieved using CD spectroscopy, often in combination with single-crystal X-ray diffraction and computational methods. nih.govresearchgate.net The sign and intensity of the Cotton effects in the CD spectrum are characteristic of a specific enantiomer, allowing for its unambiguous identification. nih.govfiu.edu The self-assembly of pyrazole derivatives on chiral templates like DNA can also induce a CD signal, providing insight into non-covalent interactions. rsc.org

X-ray Diffraction Crystallography

Single-Crystal X-ray Diffraction Analysis

To perform a single-crystal X-ray diffraction analysis, a high-quality single crystal of the compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. nih.govacs.orgtandfonline.com

Although the specific crystal structure of this compound is not available in the cited literature, extensive crystallographic data exists for a wide range of substituted pyrazole derivatives. tandfonline.comnih.govmdpi.comlookchem.com These studies consistently allow for the unambiguous determination of the molecular structure. The data obtained from such an analysis includes the crystal system, space group, and unit cell dimensions.

Table 2: Representative Crystallographic Data for Substituted Pyrazole Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | Monoclinic | P2₁/c | a = 9.5408 Å, b = 9.5827 Å, c = 11.580 Å, β = 105.838° | mdpi.com |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Monoclinic | P2₁/c | a = 11.838 Å, b = 7.535 Å, c = 11.758 Å, β = 95.82° | lookchem.com |

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Monoclinic | P2₁/c | a = 12.141 Å, b = 13.934 Å, c = 7.2777 Å, β = 97.816° | tandfonline.com |

| 1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone | Monoclinic | P2₁/c | a = 16.516 Å, b = 5.614 Å, c = 16.890 Å, β = 107.03° | nih.gov |

Determination of Crystal Structure and Molecular Conformation

Analysis of the diffraction data allows for the construction of a detailed molecular model. For this compound, the pyrazole ring is expected to be essentially planar, a common feature for this heterocyclic system. nih.govlookchem.com The N-methyl and C-ethenyl groups would be attached to this plane.

The analysis provides precise bond lengths and angles. Based on related structures, the N-N bond distance within the pyrazole ring is typically around 1.36 Å. acs.org The dihedral angle between the plane of the pyrazole ring and any aryl substituents is a key conformational feature; in the case of this compound, the orientation of the vinyl group relative to the ring would be of particular interest. tandfonline.commdpi.comiucr.org

Table 3: Selected Bond Parameters from a Related Pyrazole Structure (Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate)

| Bond/Angle | Value | Reference |

| Dihedral angle (Pyrazole-Phenyl) | 56.69° | tandfonline.com |

| C=O Torsion Angle (O8-C7-C4-C5) | -174.18° | tandfonline.com |

Analysis of Solid-State Packing and Intermolecular Interactions

The way molecules arrange themselves in the crystal is determined by a network of intermolecular interactions. In N-substituted pyrazoles, where the N-H proton is absent, classical hydrogen bonding (N-H···N) is not possible. iucr.orgnih.gov However, weaker interactions govern the crystal packing.

Hydrogen Bonding: Weaker C-H···N or C-H···π hydrogen bonds are often observed, where a hydrogen atom from a methyl or vinyl group interacts with the π-system of an adjacent pyrazole ring or the lone pair of a nitrogen atom. acs.orgmdpi.com In pyrazole derivatives containing other functional groups like carbonyls, C-H···O interactions are also common. mdpi.com

π-π Interactions: The aromatic pyrazole ring facilitates π-π stacking interactions, which are crucial in the packing of many aromatic heterocyclic compounds. acs.orghilarispublisher.commdpi.com These interactions involve the parallel or offset stacking of pyrazole rings from adjacent molecules, contributing significantly to the stability of the crystal lattice. rsc.orgacs.org The presence of the ethenyl group may influence the geometry of these stacks. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these weak intermolecular contacts. iucr.orgresearchgate.net

No Publicly Available Research Found for "this compound"

Following a comprehensive search for scientific literature, no specific theoretical and computational chemistry studies were found for the compound This compound . Searches were conducted using both its IUPAC name and the common synonym "4-vinyl-1-methyl-1H-pyrazole."

While a significant body of research exists on the computational analysis of various other pyrazole derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these related but distinct molecules. Therefore, the generation of a detailed scientific article as per the requested outline is not possible at this time due to the absence of specific research on this compound in the available public domain.

Theoretical and Computational Chemistry of 4 Ethenyl 1 Methyl 1h Pyrazole

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

Electronic Properties Analysis

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. derpharmachemica.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary sites for electron donation and acceptance, respectively. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the ground state. nih.gov

For pyrazole (B372694) derivatives, the HOMO-LUMO gap is influenced by the nature and position of substituents on the ring. Computational studies on various substituted pyrazoles, typically using DFT methods like B3LYP, show energy gaps in the range of 4.2 to 5.75 eV. nih.govchemicalbook.in For instance, calculations on 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl) at the B3LYP/6-31G(d,p) level predict a gap of 4.2 eV. chemicalbook.in Another study on a pyrazole-hydrazone derivative reported a HOMO-LUMO gap of 4.38 eV. nih.gov

In 4-ethenyl-1-methyl-1H-pyrazole, the ethenyl (vinyl) group at the C4 position is expected to participate in the π-conjugation of the pyrazole ring. This extended conjugation would likely raise the energy of the HOMO and lower the energy of the LUMO compared to an unsubstituted 1-methyl-pyrazole, leading to a reduced HOMO-LUMO energy gap. This reduction suggests that this compound would be more chemically reactive than its saturated counterparts. The HOMO is expected to be distributed across the pyrazole ring and the ethenyl group, while the LUMO would also encompass this conjugated π-system.

Table 1: Predicted Frontier Molecular Orbital Energies and Energy Gap for this compound (based on analogous compounds)

| Parameter | Predicted Value (eV) | Basis of Prediction |

|---|---|---|

| EHOMO | ~ -6.5 to -6.0 | Based on pyrazole derivatives with conjugated substituents. |

| ELUMO | ~ -1.5 to -1.0 | Based on pyrazole derivatives with conjugated substituents. |

| ΔE (Gap) | ~ 4.5 to 5.0 | A smaller gap is anticipated due to π-conjugation from the ethenyl group, similar to other conjugated systems. mdpi.comnih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates regions of varying electron potential on the molecular surface, where red indicates electron-rich areas (negative potential, prone to electrophilic attack) and blue signifies electron-poor areas (positive potential, prone to nucleophilic attack). researchgate.net

For pyrazole systems, the nitrogen atoms are typically the most electron-rich centers. Specifically, the pyridine-like nitrogen atom (N2 in the standard pyrazole numbering) is a primary site for electrophilic attack and hydrogen bonding due to the localization of its lone pair of electrons. In this compound, the MEP map would be expected to show a significant negative potential around the N2 atom.

The ethenyl group, being a π-system, will also influence the MEP. The double bond represents a region of higher electron density compared to sigma bonds, and would likely appear as a region of negative or near-neutral (green) potential. The hydrogen atoms of the methyl and ethenyl groups, being bonded to more electronegative carbon and nitrogen atoms, would exhibit a positive electrostatic potential (blueish regions), making them potential sites for weak interactions. Computational studies on similar pyrazole derivatives confirm that electron-rich regions are localized on the pyrazole nitrogens. chemicalbook.in

Charge Distribution Analysis (Mulliken, Atomic Polar Tensor, Natural Bond Orbital Charges)

Charge distribution analysis provides quantitative insight into the electronic structure of a molecule by assigning partial charges to each atom. Common methods include Mulliken population analysis, Atomic Polar Tensor (APT)-derived charges, and Natural Bond Orbital (NBO) analysis.

Mulliken Charges: This method partitions the total electron density among the atoms. In pyrazole derivatives, Mulliken charge analyses typically show that nitrogen atoms carry a negative charge, while the attached hydrogen and carbon atoms are positively charged. aablocks.comresearchgate.net For this compound, the N2 atom would be predicted to have the most significant negative charge. The carbon atoms of the ethenyl group would have a less negative or slightly positive charge, reflecting the electron-withdrawing nature of the pyrazole ring.

Table 2: Predicted Atomic Charges for Key Atoms in this compound (Illustrative)

| Atom | Predicted Mulliken Charge (a.u.) | Predicted NBO Charge (a.u.) | Rationale |

|---|---|---|---|

| N1 | Negative | Negative | Electronegative atom, part of the pyrazole ring. |

| N2 | More Negative | More Negative | Pyridine-like nitrogen with a lone pair, typically the most nucleophilic center. |

| C4 | Slightly Positive/Negative | Slightly Positive/Negative | Positioned between the ethenyl group and other ring atoms, charge influenced by resonance. |

| C (Ethenyl) | Negative | Negative | Part of a π-system, but influenced by the electronegative ring. |

| H (Ethenyl) | Positive | Positive | Bonded to carbon, typical for hydrogens in hydrocarbons. |

| C (Methyl) | Negative | Negative | Typically slightly negative in methyl groups attached to nitrogen. |

Electronic Transition Analysis (Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for calculating the excited-state properties of molecules, including electronic absorption spectra (UV-Vis). chemscene.com It predicts the energies of vertical electronic transitions, their corresponding wavelengths (λ), and their oscillator strengths (f), which relate to the intensity of the absorption bands.

For this compound, the presence of the conjugated π-system (pyrazole ring and ethenyl group) would be expected to give rise to π → π* transitions. These transitions would likely occur at lower energies (longer wavelengths) compared to non-conjugated pyrazoles. TD-DFT calculations on similar aromatic and heterocyclic systems confirm that the lowest energy transitions are typically of the HOMO → LUMO type, corresponding to a π → π* excitation. nih.govechemi.com It is anticipated that the main absorption bands for this compound would appear in the UV region, with the exact wavelength depending on the solvent environment, which can be modeled computationally.

Ab Initio Methods (e.g., Hartree-Fock)

Ab initio methods, such as Hartree-Fock (HF) theory, are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. HF provides a fundamental approximation of the molecular electronic structure. While DFT methods, which include electron correlation effects, are often more accurate for many properties, HF remains a valuable tool, especially as a starting point for more complex calculations (e.g., Møller-Plesset perturbation theory).

Reactivity Prediction and Mechanistic Insights

Computational Assessment of Nucleophilicity and Electrophilicity

The reactivity of a molecule, specifically its tendency to act as a nucleophile (electron donor) or an electrophile (electron acceptor), can be predicted using computational methods. The pyrazole ring itself possesses both nucleophilic and electrophilic centers.

Nucleophilicity: The primary nucleophilic site in this compound is expected to be the pyridine-like N2 atom, due to its available lone pair of electrons. The π-system of the ethenyl group can also exhibit nucleophilic character, particularly in reactions with strong electrophiles. FMO theory supports this, as the HOMO, which dictates nucleophilic reactions, would have significant contributions from these sites.

Electrophilicity: The carbon atoms of the pyrazole ring, particularly C3 and C5, are known to be electrophilic and susceptible to attack by nucleophiles. The presence of the electron-donating methyl and ethenyl groups might slightly reduce the electrophilicity of the ring carbons compared to an unsubstituted pyrazole. Global reactivity descriptors, such as the electrophilicity index (ω), derived from HOMO and LUMO energies, could provide a quantitative measure of the molecule's electrophilic character. nih.gov A higher electrophilicity index would indicate a greater capacity to accept electrons. The ethenyl group could also act as an electrophile in Michael addition-type reactions if a strongly electron-withdrawing group were present.

Reaction Pathway Modeling and Transition State Analysis

The study of chemical reactions involving this compound at a molecular level is accomplished through reaction pathway modeling. This computational technique maps the potential energy surface of a reaction, identifying the most energetically favorable route from reactants to products. A crucial aspect of this is the identification and analysis of transition states—the high-energy structures that exist at the peak of the reaction energy barrier.

Computational methods like Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory are standard tools for this purpose. mdpi.com For instance, in studying processes like cycloadditions involving the ethenyl group or proton transfer, these methods are used to locate the geometry of the transition state. mdpi.commdpi.com Calculations performed at levels like B3LYP/6-311++G(d,p) or MP2/aug-cc-pVDZ can determine the activation energy, which is the energy difference between the reactants and the transition state. mdpi.com

Key analyses in reaction pathway modeling include:

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, IRC calculations are performed to confirm that it correctly connects the desired reactants and products.

Vibrational Frequency Analysis: At the transition state, a single imaginary frequency corresponding to the motion along the reaction coordinate is expected, confirming it as a true first-order saddle point on the potential energy surface.

Kinetic Analysis: The calculated activation barriers can be used to estimate reaction rate constants, providing insight into the reaction kinetics. Studies on other pyrazoles have shown that solvent molecules can significantly lower these energy barriers by stabilizing the transition state through interactions like hydrogen bonding. mdpi.com

For example, a hypothetical Diels-Alder reaction involving the ethenyl group of this compound could be modeled to predict its reactivity and stereoselectivity. The computed transition state structures would reveal the geometric and energetic factors controlling the reaction outcome. mdpi.com

Photophysical Properties Simulation

The interaction of this compound with light, including absorption and emission processes, is investigated through photophysical property simulations. These studies are critical for understanding its potential use in applications like organic light-emitting diodes (OLEDs) or fluorescent probes. pjoes.commdpi.com Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating excited-state properties. rsc.org

The process begins with optimizing the molecule's ground-state geometry using a DFT functional such as B3LYP or CAM-B3LYP with an appropriate basis set (e.g., 6-311G(d,p)). eurjchem.com Subsequently, TD-DFT calculations are performed to compute the vertical excitation energies, which correspond to the molecule's absorption spectrum (UV-Vis). researchgate.net These calculations also yield oscillator strengths, which predict the intensity of electronic transitions. mdpi.com The nature of these transitions, such as π→π* or n→π*, can be determined by analyzing the molecular orbitals involved, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org

Non-linear optical (NLO) properties describe how a material's optical properties change under intense light, a key feature for applications in photonics and telecommunications. Computational chemistry allows for the prediction of these properties at the molecular level. For pyrazole derivatives, the first-order hyperpolarizability (β) is a key parameter indicating the second-order NLO response. nih.gov

DFT calculations are employed to compute the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.netanalis.com.my The choice of functional is critical, with range-separated hybrid functionals like CAM-B3LYP and ωB97XD often providing more accurate results for NLO properties compared to standard functionals like B3LYP. eurjchem.comresearchgate.net The presence of the π-conjugated ethenyl group on the pyrazole ring is expected to enhance NLO properties by facilitating intramolecular charge transfer upon excitation. analis.com.my Molecules with small HOMO-LUMO energy gaps are often associated with higher chemical reactivity and are considered better candidates for NLO materials. nih.govnih.gov

Below is an illustrative table of computational parameters that would be calculated to assess the NLO potential of this compound.

| Property | Symbol | Description | Typical Computational Method |

| Dipole Moment | μ | Measures the separation of positive and negative charges in the molecule. | DFT (e.g., B3LYP/6-311G(d,p)) |

| Polarizability | α | Describes the tendency of the molecular electron cloud to be distorted by an external electric field. | DFT |

| First Hyperpolarizability | β | Quantifies the second-order NLO response of the molecule. | DFT, TD-DFT |

This table is illustrative of the types of properties calculated in a typical NLO study.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. While direct and highly accurate prediction of ΦF through computation is challenging, theoretical chemistry provides insights into the factors that govern it. rsc.orgresearchgate.net

Key to this is the analysis of the potential energy surfaces of the ground and excited states. After simulating light absorption (excitation) using TD-DFT, the geometry of the first singlet excited state (S1) is optimized. The energy difference between the vertical excitation and the emission from the relaxed S1 state gives the Stokes shift. doi.org To estimate quantum yield, one must consider the rates of both radiative (fluorescence) and non-radiative decay pathways.

High fluorescence quantum yields are often associated with:

Rigid molecular structures that minimize vibrational energy loss.

A large energy gap between the first excited singlet state (S1) and the ground state (S0).

A significant energy difference between the S1 state and triplet states (T1) to reduce intersystem crossing.

For pyrazole derivatives, substituents that extend the π-conjugation and induce electron-donating or accepting character can significantly influence the quantum yield. rsc.org For this compound, the ethenyl group's ability to participate in conjugation and its conformational flexibility would be critical factors in determining its emissive properties. mdpi.com Studies on related compounds show that quantum yields can vary significantly with substitution and solvent polarity. mdpi.comug.edu.gh

Solvent Effects on Electronic and Spectroscopic Properties

The surrounding environment, particularly the solvent, can significantly alter a molecule's electronic and spectroscopic properties. Computational models are used to simulate these effects, providing a more realistic comparison with experimental data, which are typically measured in solution. The Polarizable Continuum Model (PCM) is a widely used method where the solvent is treated as a continuous medium with a specific dielectric constant. eurjchem.comnih.gov

Using the SCRF-PCM method, properties are recalculated in the presence of different solvents. nih.gov This can predict solvatochromism—the change in color (i.e., a shift in the UV-Vis absorption maximum) as the polarity of the solvent changes. For pyrazole derivatives, an increase in solvent polarity often stabilizes charge-separated excited states differently than the ground state, leading to shifts in absorption and emission spectra. mdpi.comresearchgate.net

The effect of a solvent on the electronic properties of this compound would be investigated by performing TD-DFT calculations with PCM for a range of solvents (e.g., n-hexane, dioxane, ethanol (B145695), water). The results would indicate whether the compound exhibits a bathochromic (red) or hypsochromic (blue) shift with increasing solvent polarity, providing insight into the change in its dipole moment upon electronic excitation.

An illustrative data table for such a study is shown below.

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) | Predicted Shift |

| Gas Phase | 1.0 | (Value) | - |

| n-Hexane | 1.88 | (Value) | (Reference) |

| Dioxane | 2.21 | (Value) | (Shift vs. Hexane) |

| Ethanol | 24.55 | (Value) | (Shift vs. Hexane) |

| Water | 78.39 | (Value) | (Shift vs. Hexane) |

This table presents a hypothetical structure for reporting the results of a solvent-effect study on the absorption wavelength (λmax).

Applications in Advanced Materials and Agrochemical Chemistry

Materials Science Applications

In materials science, the compound serves as a versatile building block, enabling the synthesis of materials with tailored properties. Its dual functionality allows for its incorporation into diverse material classes, including polymers and sophisticated porous networks.

The presence of the ethenyl (vinyl) group on the pyrazole (B372694) ring allows 4-ethenyl-1-methyl-1H-pyrazole to act as a monomer in polymerization reactions. The synthesis of 1-methyl-4-vinyl-1H-pyrazole has been reported through methods such as the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with methylmagnesium iodide, followed by heating the resulting alcohol nih.gov.

Vinylpyrazoles, including derivatives of this compound, can undergo polymerization to form homopolymers or be copolymerized with other monomers to create copolymers with specific properties researchgate.netmdpi.commdpi.com. Copolymerization is a common strategy to adjust and enhance the properties of polymers mdpi.com. For instance, studies on similar vinylpyrazole monomers have determined their reactivity ratios when copolymerized with other vinyl compounds, which is crucial for predicting and controlling the final copolymer composition and structure.

Table 1: Reactivity Ratios for Copolymerization of Vinylpyrazole Derivatives Data for analogous vinylpyrazole compounds.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Reference |

|---|---|---|---|---|

| 1-Ethenyl-5-methyl-1H-pyrazole | 1-Ethenyl-3-methyl-1H-pyrazole | 1.35 | 0.42 | copoldb.jp |

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands researchgate.net. Pyrazole-based ligands are of significant interest in the construction of MOFs due to their ability to form robust frameworks with unique properties researchgate.netresearchgate.net.

The design of the organic ligand is a key factor that determines the final structure and function of a MOF rsc.orgresearchgate.net. Pyrazole derivatives are effective ligands because the nitrogen atoms in the pyrazole ring act as strong σ-donors, which can lead to higher electron densities on the coordinated transition metal ions compared to carboxylate-based MOFs nih.gov. This strong coordination between the pyrazolate nitrogen and metal ions contributes to the high stability of the resulting frameworks, often referred to as metal pyrazolate frameworks (MPFs) researchgate.net. Depending on substituents and reaction conditions, pyrazoles can function as either mono- or bidentate ligands, forming stable complexes and networks with various metal ions, such as Zn(II) and Co(II) researchgate.net. The use of bifunctional linkers containing both pyrazole and carboxylate groups allows for the creation of water-stable MOFs where the carboxylate coordinates to the metal center, leaving the pyrazole group available to interact with guest molecules dtu.dkresearchgate.net.

The self-assembly of metal ions and pyrazolate-based linkers leads to the formation of porous crystalline materials with well-defined structures researchgate.netpitt.eduuninsubria.it. These materials, also known as porous coordination polymers, can be engineered to have specific pore sizes, high surface areas, and tunable chemical environments within their pores nih.govmdpi.com. The modular nature of MOF synthesis allows for a wide variety of structures to be produced by combining different metal ions and organic linkers researchgate.net. For example, pyrazolate-based MOFs can form distinctive metal clusters and unique coordination environments that are not achievable with traditional carboxylate ligands, leading to novel framework topologies nih.govrsc.org.

The engineered porosity and high surface area of pyrazolate MOFs make them excellent candidates for gas storage and separation applications mdpi.comresearchgate.net. These materials have been extensively studied for the storage of energy-dense fuels like methane (the primary component of natural gas) and hydrogen researchgate.netmdpi.comdrpress.org. The performance of a MOF in gas storage is often evaluated by its volumetric and gravimetric uptake capacity researchgate.netmdpi.com.

In addition to storage, pyrazolate MOFs demonstrate high selectivity in separating specific gases from mixtures. This selectivity arises from the specific interactions between the gas molecules and the framework's pore walls and functional groups rsc.org. For instance, pyrazole-dicarboxylate MOFs have shown exceptional ability to selectively capture harmful formaldehyde from indoor air, even in the presence of humidity dtu.dkresearchgate.net. Other pyrazole-based MOFs have been designed for the selective separation of industrially important gases like acetylene, propylene, and xenon rsc.org.

Table 2: Performance of Pyrazolate-Based MOFs in Gas Storage and Separation

| MOF | Application | Target Gas | Key Performance Metric | Reference |

|---|---|---|---|---|

| Al-3.5-PDA (MOF-303) | Gas Capture | Formaldehyde | Saturation capacity of 5 mmol g⁻¹ | dtu.dk |

| [M(H₂mdp)(Ni(CN)₄)] (M = Co, Fe) | Gas Separation | Acetylene (C₂H₂) | Selective uptake over methane and CO₂ | rsc.org |

| [M(H₂mdp)(Ni(CN)₄)] (M = Co, Fe) | Gas Separation | Propylene (C₃H₆) | Selective uptake over propane | rsc.org |

| Fe(bdp) | Gas Storage | Methane (CH₄) | Released 41% less heat during adsorption than HKUST-1 | mdpi.com |

The well-defined, isolated active sites within MOF structures make them ideal candidates for heterogeneous catalysis nih.govresearchgate.net. Pyrazolate-based MOFs exhibit exceptional stability, which is a crucial attribute for a durable catalyst nih.govnih.gov. The synergy between active metal centers and the porous framework can lead to outstanding catalytic activity and recyclability nih.gov.

For example, a cobalt-based pyrazolate MOF, BUT-124(Co), has demonstrated high efficiency and stability as a catalyst for the oxygen evolution reaction (OER), a key process in water splitting for hydrogen production nih.govrsc.org. Another copper-based pyrazolate MOF, PCN-300, has shown outstanding activity in catalyzing C–O cross-dehydrogenative coupling reactions, outperforming homogeneous catalysts and maintaining its activity for at least five cycles nih.gov.

Table 3: Catalytic Performance of Pyrazolate-Based MOFs

| MOF Catalyst | Reaction | Performance Metric | Reference |

|---|---|---|---|

| BUT-124(Co) | Oxygen Evolution Reaction (OER) | Overpotential of 393 mV at 10 mA cm⁻² | nih.govrsc.org |

| PCN-300 | Cross Dehydrogenative C–O Coupling | Yields up to 96% | nih.gov |

| PCN-300 | Cross Dehydrogenative C–O Coupling | Maintained activity for at least 5 cycles | nih.gov |

Development of Optoelectronic Materials